Thieno[3,4-d]thiepin
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Overview
Description
Thieno[3,4-d]thiepin is a heterocyclic compound with the molecular formula C₈H₆S₂.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,4-d]thiepin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiophene derivatives with suitable reagents can lead to the formation of this compound . Another method involves the use of elimination reactions, enol fixation, and ring expansion techniques .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-d]thiepin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the ring system, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the this compound ring .
Scientific Research Applications
Thieno[3,4-d]thiepin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[3,4-d]thiepin and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Thieno[3,4-d]thiepin can be compared with other similar heterocyclic compounds, such as thienothiophenes and thienopyrimidines:
Thienothiophenes: These compounds consist of two fused thiophene rings and exhibit similar electronic properties.
Thienopyrimidines: These compounds contain a fused thiophene and pyrimidine ring and are known for their diverse biological activities.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
327-25-3 |
---|---|
Molecular Formula |
C8H6S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
thieno[3,4-d]thiepine |
InChI |
InChI=1S/C8H6S2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H |
InChI Key |
FRZLBIQZZDYWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=CC2=CSC=C21 |
Origin of Product |
United States |
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